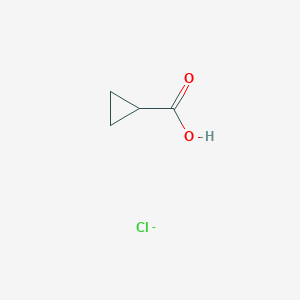
Cyclopropanecarboxylic acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to light yellow liquid with a pungent odor and is widely used as an intermediate in organic synthesis . This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarboxylic acid chloride is typically synthesized by reacting cyclopropanecarboxylic acid with thionyl chloride (SOCl2) at around 60°C for approximately 4 hours . The excess thionyl chloride is then removed by distillation, yielding the desired product .
Industrial Production Methods: In industrial settings, the preparation of cyclopropanecarboxylic acid chloride follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is often purified through distillation to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboxylic acid chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclopropanecarboxylic acid.
Reduction: It can be reduced to cyclopropylmethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Water or aqueous solutions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Cyclopropanecarboxylic Acid: Formed by hydrolysis
Cyclopropylmethanol: Formed by reduction
Scientific Research Applications
Cyclopropanecarboxylic acid chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, it may target specific functional groups in drug molecules to modify their properties .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid chloride can be compared with other similar compounds such as:
Cyclobutanecarbonyl Chloride: Similar in structure but with a four-membered ring, leading to different reactivity and applications.
Cyclohexanecarbonyl Chloride: Contains a six-membered ring, resulting in distinct chemical properties and uses.
Benzoyl Chloride: An aromatic compound with different reactivity due to the presence of a benzene ring.
Uniqueness: Cyclopropanecarboxylic acid chloride is unique due to its three-membered cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules .
Properties
Molecular Formula |
C4H6ClO2- |
|---|---|
Molecular Weight |
121.54 g/mol |
IUPAC Name |
cyclopropanecarboxylic acid;chloride |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 |
InChI Key |
SGBIPKSFOQACNA-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















